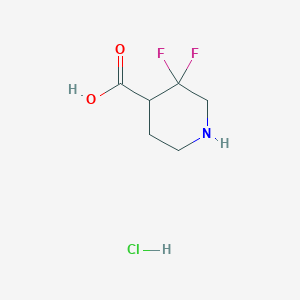

3,3-Difluoropiperidine-4-carboxylic acid hydrochloride

Description

3,3-Difluoropiperidine-4-carboxylic acid hydrochloride is a fluorinated piperidine derivative characterized by two fluorine atoms at the 3-position of the piperidine ring and a carboxylic acid group at the 4-position, forming a hydrochloride salt. Its molecular formula is C₆H₉F₂NO₂·HCl, with a molecular weight of 209.6 g/mol . The compound’s structure enhances metabolic stability and binding affinity in medicinal chemistry applications, particularly in protease inhibitors and receptor-targeted drug candidates. Key spectral data include:

Propriétés

IUPAC Name |

3,3-difluoropiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2.ClH/c7-6(8)3-9-2-1-4(6)5(10)11;/h4,9H,1-3H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTNSWQCMQTWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C(=O)O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Fluorination Strategy Using Sulfur Tetrafluoride (SF4)

One of the most effective and scalable methods for introducing geminal difluoro groups into cyclic amino acid derivatives, including 3,3-difluoropiperidine-4-carboxylic acid, involves the use of sulfur tetrafluoride (SF4) for deoxofluorination of keto esters.

- Starting Material: α-Keto esters related to piperidine derivatives.

- Fluorination Reaction: Treatment of these keto esters with SF4 in anhydrous hydrogen fluoride (HF) medium at controlled temperatures (room temperature preferred to minimize side reactions).

- Safety Measures: Due to the toxicity and reactivity of SF4, operations are conducted in specialized, well-ventilated laboratories with strict safety protocols including full-face masks and limited personnel access. SF4 loading is done via damper chambers to control gas flow, and excess SF4 is neutralized in KOH solution post-reaction.

- Reaction Scale: The reaction can be scaled up to 50–150 g of starting material per run without protocol changes.

- Outcome: The reaction yields geminal difluoroesters, which can be hydrolyzed under acidic conditions to the corresponding 3,3-difluoropiperidine-4-carboxylic acid hydrochloride salts.

Table 1: Key Parameters for SF4 Fluorination

| Parameter | Condition/Value | Notes |

|---|---|---|

| Temperature | Room temperature (~20–25 °C) | To reduce dehydrofluorination side reactions |

| SF4 Quantity | Up to 175 g per run | Loaded via damper chambers |

| Reaction Medium | Anhydrous HF | Provides suitable environment for SF4 |

| Scale | 0.3–0.9 mol (50–150 g) | Semi-industrial scale |

| Safety Equipment | Full-face masks, ventilation | Mandatory for operator safety |

| Post-reaction Treatment | Venting into KOH solution | Neutralizes excess SF4 and byproducts |

This method, while efficient and scalable, requires specialized equipment and safety measures due to the hazardous nature of SF4.

Alternative Fluorination Using Diethylaminosulfur Trifluoride (DAST)

Attempts to replace SF4 with DAST or DAST-type reagents for the introduction of difluoro groups have been explored but generally failed due to:

- Unexpected Oxidation: DAST tends to oxidize substrates rather than simply fluorinate them, leading to undesired products.

- Multi-step Synthesis: A workaround involves transforming the ester group into a non-acceptor CH2OAc group to allow DAST-based deoxofluorination, followed by deacylation and oxidation steps. However, this route involves six additional steps and results in low overall yields (14–16%), making it inefficient for large-scale synthesis.

Multistep Synthesis from Ethyl Bromodifluoroacetate

Another synthetic approach involves assembling the difluoropiperidine core starting from ethyl bromodifluoroacetate as the source of the CF2 moiety.

- Process: Multistep synthesis including ring formation, fluorination, and functional group transformations.

- Outcome: This method yields 3,3-difluoroisonipecotic acid derivatives, which can be converted into the desired 3,3-difluoropiperidine-4-carboxylic acid hydrochloride salts via hydrolysis and salt formation.

- Hydrolysis: Acidic hydrolysis converts protected amino acid derivatives into the hydrochloride salts quantitatively.

Protection and Functional Group Manipulation

- Protection: The piperidine nitrogen is often protected with tert-butoxycarbonyl (Boc) groups during synthesis to prevent side reactions.

- Carboxylation: The carboxylic acid group is introduced or revealed by hydrolysis or carboxylation reactions.

- Cyclization: The piperidine ring can be constructed through cyclization reactions of appropriate precursors under basic conditions.

- Fluorination: Introduction of fluorine atoms at the 3,3-positions is typically achieved using fluorinating agents like DAST, though SF4 is preferred for scale and yield.

- Deprotection and Salt Formation: Final deprotection and treatment with hydrochloric acid yield the hydrochloride salt form of the target compound.

Summary Table of Preparation Methods

| Method | Starting Material | Fluorinating Agent | Key Steps | Advantages | Limitations |

|---|---|---|---|---|---|

| SF4 Fluorination | α-Keto esters | Sulfur tetrafluoride (SF4) | Deoxofluorination in HF medium, hydrolysis | High yield, scalable | Requires hazardous SF4 handling |

| DAST-based Multistep Synthesis | Modified esters (CH2OAc) | Diethylaminosulfur trifluoride (DAST) | Multi-step deoxofluorination, deacylation, oxidation | Avoids SF4 | Low yield, complex, not scalable |

| Ethyl Bromodifluoroacetate Route | Ethyl bromodifluoroacetate | Various (fluorination steps) | Multistep synthesis, cyclization, hydrolysis | Access to difluoro core | Multi-step, time-consuming |

| Protection/Deprotection Steps | Various intermediates | Boc protection reagents | Protection, cyclization, fluorination, deprotection | Enables selective reactions | Adds synthetic complexity |

Detailed Research Findings and Notes

- The SF4 method remains the most efficient and practical for semi-industrial scale production despite safety challenges.

- Attempts to replace SF4 with DAST or similar reagents are generally unsuccessful or inefficient due to side reactions and low yields.

- Hydrolysis of ester intermediates under acidic conditions reliably produces the hydrochloride salt form.

- Safety protocols for SF4 use include specialized autoclaves, damper chambers for gas handling, and neutralization of exhaust gases.

- The Boc-protected intermediates facilitate selective fluorination and ring formation.

- The entire synthetic sequence can be adapted for scale-up with appropriate safety and process controls.

Analyse Des Réactions Chimiques

Types of Reactions: 3,3-Difluoropiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Applications De Recherche Scientifique

3,3-Difluoropiperidine-4-carboxylic acid hydrochloride has several scientific research applications across various fields:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound can be utilized in the study of biological systems, particularly in understanding the role of fluorinated molecules in biological processes.

Industry: The compound is used in the production of specialty chemicals and materials that require fluorinated components.

Mécanisme D'action

The mechanism by which 3,3-difluoropiperidine-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Fluorinated Piperidine Derivatives

(a) 3-Fluoropiperidine-4-carboxylic Acid Hydrochloride

- Molecular Formula: C₆H₁₀FNO₂·HCl

- Molecular Weight : 183.61 g/mol .

- Key Difference : Single fluorine at the 3-position instead of two. This reduces steric and electronic effects, leading to lower lipophilicity and altered receptor interactions compared to the difluoro analog.

(b) 4,4-Difluoropiperidine Hydrochloride

- CAS : 144230-52-4 .

- Key Difference : Fluorines at the 4-position instead of 3. This positional isomerism alters the spatial orientation of the fluorine atoms, affecting hydrogen bonding and steric hindrance in drug-target interactions.

(c) 3,3-Difluoropiperidine Hydrochloride

Carboxylic Acid Derivatives

(a) (R)-3,3-Difluoropiperidine-4-carboxylic Acid Hydrochloride

- CAS : 1227916-52-0 .

- Key Difference : Chirality at the 4-position. The (R)-enantiomer may exhibit distinct biological activity compared to the racemic mixture, particularly in enantioselective enzyme inhibition.

(b) 1-Benzyl-3,3-difluoropiperidine-4-carboxylic Acid Hydrochloride

Ester and Protected Derivatives

(a) Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride

- CAS : 1779974-06-9 .

- Key Difference : Methyl ester instead of carboxylic acid. This derivative serves as a prodrug or synthetic intermediate, requiring hydrolysis for activation.

(b) tert-Butyl 3,3-Difluoropiperidine-4-carboxylate

Structural and Functional Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| 3,3-Difluoropiperidine-4-carboxylic acid HCl | - | C₆H₉F₂NO₂·HCl | 209.6 | -COOH, -F₂ | Protease inhibitors, receptor ligands |

| 3-Fluoropiperidine-4-carboxylic acid HCl | 1781035-24-2 | C₆H₁₀FNO₂·HCl | 183.61 | -COOH, -F | Intermediate in CNS drug synthesis |

| 4,4-Difluoropiperidine HCl | 144230-52-4 | C₅H₈F₂N·HCl | 167.6 | -F₂ | Building block for fluorinated amines |

| Methyl 3,3-difluoropiperidine-4-carboxylate HCl | 1779974-06-9 | C₇H₁₁F₂NO₂·HCl | 223.6 | -COOCH₃, -F₂ | Prodrug synthesis |

Activité Biologique

3,3-Difluoropiperidine-4-carboxylic acid hydrochloride (3,3-DFPCA HCl) is an important compound in medicinal chemistry, particularly noted for its biological activity and potential applications in drug development. Its unique structure, characterized by a piperidine ring with two fluorine atoms at the 3-position and a carboxylic acid group at the 4-position, enhances its interaction with biological targets.

The biological activity of 3,3-DFPCA HCl is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances binding affinity and selectivity, which can lead to improved pharmacological effects. For instance, studies have shown that incorporating 3,3-DFPCA HCl into drug formulations can significantly reduce the effective concentration (EC50) required for receptor activation, demonstrating its role as a potent agonist for certain receptors.

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship (SAR) of compounds related to 3,3-DFPCA HCl has revealed that modifications can lead to significant changes in biological potency. In one study, substituting different groups on the piperidine scaffold resulted in varying degrees of inhibition against specific enzymes:

| Compound | IC50 (nM) | Comments |

|---|---|---|

| 3,3-DFPCA HCl | 6.5 | Improved potency as an apelin receptor agonist |

| Morpholine derivative | 72 | Less potent than 3,3-DFPCA HCl |

| Dimethylamine derivative | 81 | Increased activity compared to morpholine |

This table highlights how the introduction of different substituents can modify the biological activity of related compounds.

Case Studies

- Apelin Receptor Agonist Enhancement : A notable study demonstrated that the addition of 3,3-DFPCA HCl to an apelin receptor agonist reduced its EC50 from 162 nM to 6.5 nM. This marked improvement indicates a strong binding affinity and suggests potential applications in cardiovascular therapies where apelin signaling is beneficial.

- Cancer Cell Selectivity : Another significant finding is the compound's ability to increase selectivity for estrogen-positive breast cancer cells by up to 1600-fold compared to healthy cells. This selectivity not only enhances therapeutic efficacy but also minimizes side effects associated with traditional chemotherapeutics.

Pharmacokinetics

The pharmacokinetic profile of 3,3-DFPCA HCl has been evaluated in various studies. Key findings include:

- Oral Bioavailability : Approximately 31.8% following oral administration.

- Clearance Rate : 82.7 mL/h/kg , indicating moderate clearance which is favorable for sustained therapeutic effects.

- Toxicity Profile : No acute toxicity was observed in animal models at doses up to 2000 mg/kg , suggesting a favorable safety margin for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-difluoropiperidine-4-carboxylic acid hydrochloride, and how do reaction conditions influence fluorination efficiency?

- Methodological Answer : The compound can be synthesized via fluorination of a piperidine precursor using sulfur tetrafluoride (SF₄) or via hydrolysis/debenzylation of protected intermediates. For example, fluorination of tert-butoxycarbonyl (Boc)-protected precursors under controlled conditions yields the difluorinated product. Reaction temperature (typically 60–100°C) and SF₄ stoichiometry are critical for minimizing side reactions like over-fluorination or decomposition. Post-fluorination hydrolysis (e.g., using HCl in dioxane) removes the Boc group, yielding the hydrochloride salt .

- Key Data : Fluorination efficiency (monitored by ¹⁹F NMR) shows two distinct fluorine signals at δ = –103.3 and –112.5 ppm, confirming the 3,3-difluoro configuration .

Q. How is structural characterization of 3,3-difluoropiperidine-4-carboxylic acid hydrochloride performed, and what spectral markers validate its purity?

- Methodological Answer : Use a combination of ¹H, ¹³C, and ¹⁹F NMR, alongside LC-MS.

- ¹H NMR (DMSO-d₆) : Broad signals at δ = 10.56 ppm (exchangeable NH and OH protons) and resolved piperidine ring protons (δ = 3.64 ppm) .

- ¹⁹F NMR : Two doublets (δ = –98.9 and –106.7 ppm) confirm geminal difluorination .

- LC-MS : m/z = 166 [M – HCl + H]⁺ verifies the molecular ion .

- Purity Assessment : Titration (e.g., non-aqueous acid-base titration) ensures 98–102% purity, with IR spectroscopy validating the absence of impurities like unreacted precursors .

Q. What analytical techniques are recommended for assessing hydrolytic stability of 3,3-difluoropiperidine-4-carboxylic acid hydrochloride in aqueous buffers?

- Methodological Answer : Conduct accelerated stability studies in pH 1–9 buffers at 40°C. Monitor degradation via HPLC-UV (210–220 nm) and compare retention times with reference standards. Fluoride ion-selective electrodes or ion chromatography can quantify free fluoride release, indicating C-F bond cleavage. NMR (D₂O) tracks structural changes, such as ring-opening or decarboxylation .

Advanced Research Questions

Q. How does the stereoelectronic effect of 3,3-difluorination influence the compound’s reactivity in peptide coupling or organocatalytic applications?

- Methodological Answer : The electron-withdrawing effect of fluorine atoms increases the carboxylic acid’s acidity (pKa ~2.5–3.0), enhancing its activation in coupling reactions (e.g., EDC/HOBt). DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict reactivity. Experimentally, compare coupling yields with non-fluorinated analogs using LC-MS or ¹H NMR to quantify reaction efficiency .

Q. What strategies resolve contradictory NMR data for 3,3-difluoropiperidine-4-carboxylic acid hydrochloride in different solvents (e.g., DMSO-d₆ vs. D₂O)?

- Methodological Answer : In DMSO-d₆, NH and OH protons appear as broad signals due to slow exchange, while in D₂O, these protons are exchanged and not observed. Assign ambiguous peaks using variable-temperature NMR or spiking with deuterated analogs. Cross-validate with ¹³C-¹H HSQC to correlate carbon and proton environments .

Q. How does the compound’s fluorination pattern affect its binding affinity in enzyme inhibition studies (e.g., against metalloproteases or kinases)?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes of fluorinated vs. non-fluorinated derivatives. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (Kd). Fluorine’s electronegativity may enhance hydrogen bonding or induce steric effects, altering inhibitory potency .

Q. What are the implications of batch-to-batch variability in fluorination efficiency during scale-up synthesis?

- Methodological Answer : Implement process analytical technology (PAT), such as in-situ ¹⁹F NMR or FTIR, to monitor fluorination in real time. Statistical analysis (e.g., ANOVA) of multiple batches identifies critical process parameters (e.g., SF₄ flow rate, reaction time). Optimize using design of experiments (DoE) to ensure ≥95% fluorination consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.